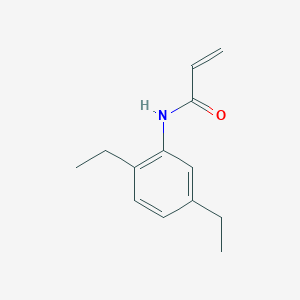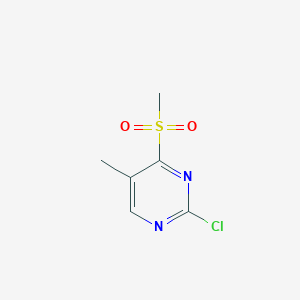
5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide is a chemical compound with the molecular formula C13H17FN2O and a molecular weight of 236.29 g/mol. This compound is known for its potential as an HDAC6 inhibitor, which has implications in various fields of research and industries.
準備方法
The synthesis of fluorinated pyridines, including 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide, involves several methods. One common method is the fluorination of pyridine by complex AlF3 and CuF2 at high temperatures (450–500 °C), forming a mixture of fluoropyridines . Another method involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at room temperature to form fluoropyridines . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve higher yields and purity.
化学反応の分析
5-Fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions: The reactions typically involve solvents like DMF, DMSO, or acetonitrile, and temperatures ranging from room temperature to elevated temperatures depending on the reaction type.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s role as an HDAC6 inhibitor makes it valuable in studying cellular processes and protein functions.
Medicine: Its potential therapeutic applications include cancer treatment, where HDAC6 inhibitors are explored for their ability to modulate gene expression and inhibit tumor growth.
Industry: The compound is used in the development of new materials and agrochemicals due to its unique chemical properties.
作用機序
The mechanism of action of 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide involves its inhibition of HDAC6 (histone deacetylase 6). HDAC6 is an enzyme that deacetylates lysine residues on histone and non-histone proteins, affecting gene expression and protein function. By inhibiting HDAC6, this compound can modulate various cellular pathways, leading to effects such as cell cycle arrest, apoptosis, and reduced tumor growth.
類似化合物との比較
5-Fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide can be compared with other fluorinated pyridines and HDAC inhibitors:
Similar Compounds: Other fluorinated pyridines include 2-fluoropyridine, 3-fluoropyridine, and 4-fluoropyridine. HDAC inhibitors include compounds like vorinostat and panobinostat.
Uniqueness: The uniqueness of this compound lies in its specific structure, which provides distinct interactions with HDAC6, leading to its potential therapeutic benefits.
特性
IUPAC Name |
5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c1-9-2-4-12(5-3-9)16-13(17)10-6-11(14)8-15-7-10/h6-9,12H,2-5H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYNFGJOUMPLDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=CC(=CN=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3-phenylpropanamide](/img/structure/B2871202.png)
![2-({2,6,8-trimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2871203.png)


![(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene][(2-chlorophenyl)methoxy]amine](/img/structure/B2871206.png)
![5-chloro-2-methoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide](/img/structure/B2871208.png)


![5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2871214.png)

![N-(4-fluorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B2871218.png)
![N-(4-fluorophenyl)-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2871219.png)
![3-(1H-indol-3-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)propan-1-one](/img/structure/B2871224.png)
